Critical Disclosure: Absence of Published Target-Specific Biological Data for CAS 2034307-62-3
A comprehensive search of PubMed, PubChem, Google Patents, and major chemical vendor databases (conducted May 2026) found zero peer-reviewed publications or patents reporting quantitative biological activity data (IC₅₀, Kd, MIC, etc.) for 2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS 2034307-62-3). By contrast, closely related class members — such as compound 6p in Yang et al. (2020) [1] bearing an ortho-chloro benzenesulfonamide with an N1-triazole and branched alkyl linker — have published ZAK Kd = 8.0 nM and IC₅₀ = 4.0 nM, while carbonic anhydrase inhibitors in the same scaffold class report KI values ranging from 33.2 nM to 195.9 nM across isoforms hCA I, II, IX, and XII [2]. Without published data specific to CAS 2034307-62-3, no direct quantitative differentiation can be established, and procurement decisions must rely on predicted properties and structural precedent. This absence of published data is itself a critical differentiation factor: compounds with validated biological annotations (e.g., CAS 2246548-52-9 in the ZAK series, CAS entries in the Sakarya CA inhibitor series) offer lower-risk procurement for target-based screening campaigns.
| Evidence Dimension | Availability of published biological activity data |
|---|---|
| Target Compound Data | No published IC₅₀, Kd, MIC, or in vivo data found in any peer-reviewed source or patent for CAS 2034307-62-3 |
| Comparator Or Baseline | Class benchmarks: ZAK inhibitor 6p (Kd = 8.0 nM, IC₅₀ = 4.0 nM); hCA II inhibitor 6b (KI = 33.2 nM); hCA I inhibitor 6e (KI = 47.8 nM); Antifungal hybrid 2c (MIC = 6 µM) |
| Quantified Difference | Not calculable — target compound data absent; comparator data available in published literature |
| Conditions | Literature search across PubMed, PubChem, Google Patents, and vendor databases through May 2026 |
Why This Matters
Procurement of a compound with zero published biological validation carries fundamentally higher scientific risk than selecting a structurally characterized analog with established target engagement and selectivity data.
- [1] Yang, J., et al. (2020). J. Med. Chem., 63(5), 2114–2130. Compound 6p: ZAK Kd = 8.0 nM, IC₅₀ = 4.0 nM. View Source
- [2] Sakarya University. (2023). hCA inhibitor series: compound 6b KI = 33.2 nM (hCA II), 6e KI = 47.8 nM (hCA I), 6a KI = 56.3 nM (hCA IX). View Source
